molecular formula C21H23O2P B1600884 (R)-FuP-tBu CAS No. 912457-08-0

(R)-FuP-tBu

Cat. No.: B1600884
CAS No.: 912457-08-0
M. Wt: 338.4 g/mol
InChI Key: LLEZTIOCARPMMS-UHFFFAOYSA-N
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Description

(R)-FuP-tBu is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure allows it to facilitate various chemical reactions, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-FuP-tBu typically involves the reaction of a chiral phosphine precursor with a suitable alkylating agent. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(R)-FuP-tBu undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often facilitated by transition metal catalysts.

    Substitution: The ligand can undergo substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

(R)-FuP-tBu has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of drugs, particularly those requiring chiral purity.

    Industry: this compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (R)-FuP-tBu exerts its effects involves its ability to coordinate with metal centers in catalytic cycles. The chiral environment provided by the ligand induces enantioselectivity in the reactions. Molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-FuP-tBu: The enantiomer of (R)-FuP-tBu, used in similar applications but with opposite chiral properties.

    (S)-BINAP: Another chiral phosphine ligand, often used in asymmetric hydrogenation reactions.

    (S)-Tol-BINAP: Similar to (S)-BINAP but with different substituents, offering varied steric and electronic properties.

Uniqueness

This compound stands out due to its high enantioselectivity and versatility in various catalytic processes. Its unique structure allows for fine-tuning of reaction conditions, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

12-tert-butyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23O2P/c1-20(2,3)24-22-16-8-4-6-14-10-12-21(18(14)16)13-11-15-7-5-9-17(23-24)19(15)21/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEZTIOCARPMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474820
Record name 5-tert-Butyl-10,11,12,13-tetrahydro-5H-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912457-08-0
Record name 5-tert-Butyl-10,11,12,13-tetrahydro-5H-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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